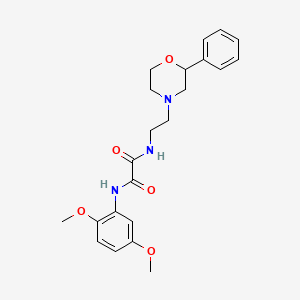
N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide” is a complex organic compound. It contains a 2,5-dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached at the 2nd and 5th positions . It also contains a phenylmorpholino group, which is a morpholine ring attached to a phenyl ring . Morpholine is a common motif in pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing phenylmorpholino groups often act as releasers of monoamine neurotransmitters . The 2,5-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound of interest. This methodology involves the classical Meinwald rearrangement and a new rearrangement sequence, offering a high-yielding, operationally simple route for producing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Mechanistic Studies
In the realm of mechanistic studies, the metabolism of compounds structurally similar to N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, such as NBOMe compounds, has been investigated to understand the role of cytochrome P450 enzymes. This research is pivotal in elucidating the metabolic pathways of new psychoactive substances, though it is noted for information purposes without delving into the specifics of use or side effects (Nielsen et al., 2017).
Catalysis and Organic Synthesis
Further, copper-catalyzed N-arylation of imidazoles and benzimidazoles utilizing ligands like 4,7-dimethoxy-1,10-phenanthroline highlights the utility of dimethoxyphenyl derivatives in facilitating efficient reactions under mild conditions. This work is significant for the development of novel catalyst systems and the synthesis of complex organic molecules (Altman et al., 2007).
Antioxidant Applications
The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity illustrates the potential of dimethoxyphenyl compounds in generating bioactive molecules with enhanced functionalities. This approach leverages laccase-mediated oxidation to produce compounds with significant antioxidant activities, demonstrating the application of these compounds in developing new antioxidants (Adelakun et al., 2012).
Mécanisme D'action
Target of Action
The compound N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as N’-(2,5-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide, is a complex molecule with potential biological activityIt contains anindole nucleus , which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Many indole derivatives act asreleasers of monoamine neurotransmitters . Given the structural similarity, it’s possible that this compound may also interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’smolecular weight is 256.30 , which is within the range generally favorable for oral bioavailability
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-17-8-9-19(29-2)18(14-17)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXZIYNUAKMFBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)
![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)
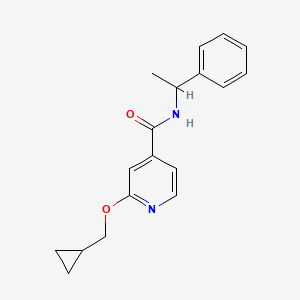
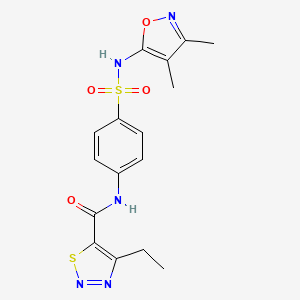
![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
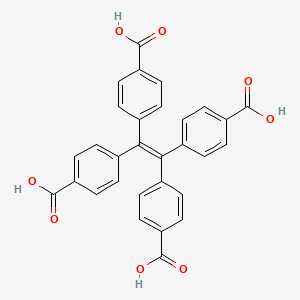

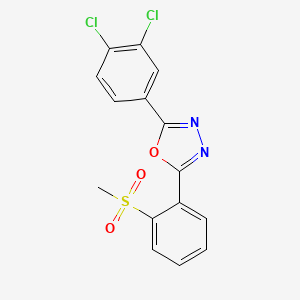
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)